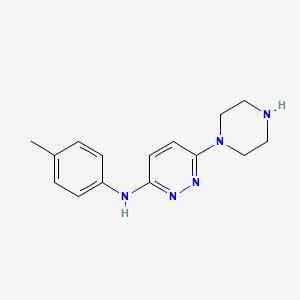![molecular formula C10H9ClN2S2 B1416230 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019121-58-4](/img/structure/B1416230.png)
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Übersicht
Beschreibung
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (MTS) is a small molecule compound with a wide range of applications in scientific research. It is an organosulfur compound and a derivative of thiazole, an aromatic heterocyclic compound containing sulfur. MTS is a versatile compound with a range of unique properties and characteristics. It can be used in a variety of applications, from drug discovery to biochemical research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazole derivatives, including compounds similar to 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline , have been noted for their antimicrobial properties. They can be used in the development of new antimicrobial agents to combat various bacterial and fungal infections .
Anticancer Activity
Some thiazole compounds have demonstrated significant anticancer properties. They can be synthesized and tested for cytotoxicity against human tumor cell lines, offering potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
Thiazoles are also known for their anti-inflammatory and analgesic activities. This suggests that our compound could be explored for its potential to relieve pain and reduce inflammation .
Antitubercular Activity
Compounds containing thiazole structures have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . This indicates a possible application in developing antitubercular drugs .
Antibacterial Efficacy
Thiazole-incorporated compounds have been investigated for their efficacy against a spectrum of microbiological species, hinting at their use in antibacterial treatments .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . The specific interactions between 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline affects multiple pathways. These could include pathways involved in inflammation, microbial infection, cancer, and neurological disorders, among others.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline.
Result of Action
Based on the known biological activities of thiazole derivatives , it can be inferred that the compound may have a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline. For instance, the compound’s solubility in different solvents could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-7(11)3-2-4-8(9)12/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYVGNSRILWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

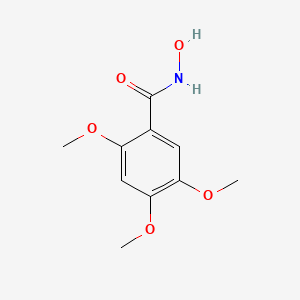

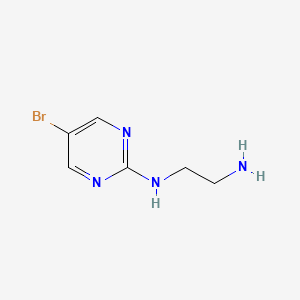
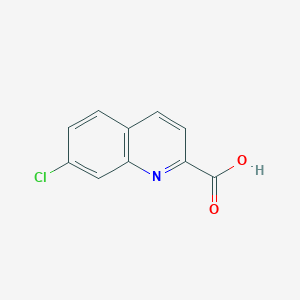
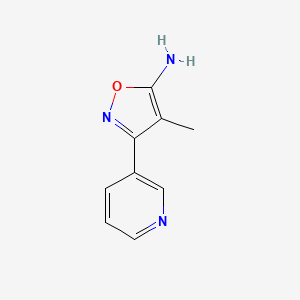

![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
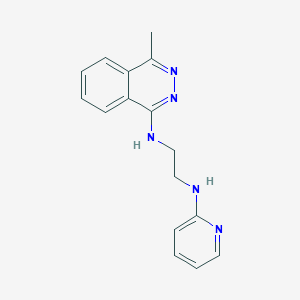
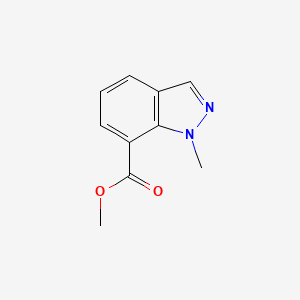

![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
